molecular formula C14H19NO4 B15301314 Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate

Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate

Cat. No.: B15301314
M. Wt: 265.30 g/mol
InChI Key: OBXJPROVHMZGHO-UHFFFAOYSA-N
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Description

Benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C13H17NO4 It is known for its unique cyclobutyl ring structure, which is substituted with two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of benzyl chloroformate with 3,3-bis(hydroxymethyl)cyclobutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of benzyl N-[3-(formylmethyl)cyclobutyl]carbamate or benzyl N-[3-(carboxymethyl)cyclobutyl]carbamate.

    Reduction: Formation of benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]amine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: Lacks one hydroxymethyl group compared to benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate.

    Benzyl N-[3,3-dimethylcyclobutyl]carbamate: Contains methyl groups instead of hydroxymethyl groups.

Uniqueness

Benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate is unique due to its dual hydroxymethyl substitution on the cyclobutyl ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate

InChI

InChI=1S/C14H19NO4/c16-9-14(10-17)6-12(7-14)15-13(18)19-8-11-4-2-1-3-5-11/h1-5,12,16-17H,6-10H2,(H,15,18)

InChI Key

OBXJPROVHMZGHO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CO)CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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